molecular formula C7H5ClN4O B094226 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide CAS No. 18671-92-6

3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide

Cat. No.: B094226
CAS No.: 18671-92-6
M. Wt: 198.61 g/mol
InChI Key: OXILOAZZXVNKSG-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide is a chemical compound with the molecular formula C7H5ClN4O. It is a derivative of benzotriazine, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 7-position, and an oxide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide typically involves the reaction of 7-chloro-1,2,4-benzotriazine with an appropriate amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play a crucial role in binding to these targets, while the oxide group may participate in redox reactions. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

    3-Amino-1,2,4-benzotriazine-1-oxide: Lacks the chlorine atom at the 7-position.

    7-Chloro-1,2,4-benzotriazine-1-oxide: Lacks the amino group at the 3-position.

    3-Amino-7-chloro-1,2,4-benzotriazine: Lacks the oxide group at the 1-position

Uniqueness: 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and chlorine groups, along with the oxide group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

7-chloro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXILOAZZXVNKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028687
Record name 7-Chloro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18671-92-6
Record name 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide
Reactant of Route 2
3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide
Reactant of Route 3
3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide

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